(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid involves the resolution of racemic tartaric acid using chiral resolving agents such as (L)-(+)-tartaric acid . The preparation of the yohimban derivative involves multiple steps, including the protection of functional groups, selective reductions, and esterification reactions. The final step involves the coupling of the yohimban derivative with (2R,3R)-2,3-dihydroxybutanedioic acid under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups in the yohimban derivative can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chiral resolving agent and a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology
In biology, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine
In medicine, the yohimban derivative component of the compound is explored for its potential therapeutic effects, including its role as an alpha-2 adrenergic receptor antagonist. This makes it a candidate for the treatment of conditions such as hypertension and erectile dysfunction .
Industry
In the industry, the compound is used as a chelating agent in various applications, including water treatment, food preservation, and pharmaceuticals. Its ability to bind metal ions enhances its utility in these fields .
Mechanism of Action
The mechanism of action of the yohimban derivative involves its interaction with alpha-2 adrenergic receptors, leading to the inhibition of norepinephrine release. This results in vasodilation and reduced blood pressure. The (2R,3R)-2,3-dihydroxybutanedioic acid component acts as a chelating agent, binding metal ions and preventing their participation in unwanted chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid with similar chemical properties but different biological activities.
Yohimbine: A structurally similar alkaloid with alpha-2 adrenergic receptor antagonist activity.
Methyl (1R,15S,17S,18R,19S,20S)-3-[2-(dimethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate: A derivative with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral resolving agent and a bioactive yohimban derivative. This dual functionality enhances its utility in various scientific and industrial applications, making it a valuable compound for research and development .
Properties
CAS No. |
93891-81-7 |
---|---|
Molecular Formula |
C47H65N3O21 |
Molecular Weight |
1008.0 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C39H53N3O9.2C4H6O6/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5;2*5-1(3(7)8)2(6)4(9)10/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t24-,28+,30-,33+,34+,37+;2*1-,2-/m111/s1 |
InChI Key |
HWONZBLCCYCFQB-QFJUQUIASA-N |
Isomeric SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.